N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

medicinal chemistry sulfonamide libraries structure-activity relationships

This 1-methylimidazole-4-sulfonamide offers a distinct bis(2-methoxyphenethyl) side chain not found in published analogs. With no peer-reviewed biological data for this specific structure, it is ideal for primary HTS screening against novel bacterial enzyme targets or as a chiral tool for expanding α1-adrenoceptor subtype SAR. In-house dose-response assays benchmarked against reference compounds are required. Suitable as an HPLC-MS reference standard. Request purity ≥95% HPLC.

Molecular Formula C14H19N3O4S
Molecular Weight 325.38
CAS No. 1788558-62-2
Cat. No. B2681881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS1788558-62-2
Molecular FormulaC14H19N3O4S
Molecular Weight325.38
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
InChIInChI=1S/C14H19N3O4S/c1-17-9-14(15-10-17)22(18,19)16-8-13(21-3)11-6-4-5-7-12(11)20-2/h4-7,9-10,13,16H,8H2,1-3H3
InChIKeyFMBJDFCYRFZUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1788558-62-2): Procurement-Grade Structural and Baseline Profile


The compound N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1788558-62-2) is a synthetic sulfonamide incorporating a 1-methylimidazole core and a 2-methoxy-2-(2-methoxyphenyl)ethyl side chain [1]. It belongs to a class of 4-imidazole sulfonamides that have been explored as α1A-adrenoceptor agonists and for other biological activities [2]. However, a targeted literature and database search did not identify any peer-reviewed publication, patent example, or authoritative public assay record in which this specific compound is directly characterised or compared to structural analogs. The available vendor-level descriptions (excluded from evidence under the rules of this guide) make general claims of antibacterial and antifungal properties, but no primary quantitative data could be located to substantiate these claims. Consequently, this guide must be read as a structural-baseline document that highlights the current evidence gap rather than a curated list of verified performance differentiators.

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: Why In-Class Analogs Cannot Be Presumed Interchangeable


Even within the narrow family of 1-methyl-1H-imidazole-4-sulfonamides, small modifications to the N-alkyl side chain have been shown to dramatically alter receptor subtype selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic behaviour [1]. The 2-methoxy-2-(2-methoxyphenyl)ethyl substituent present in the target compound introduces a chiral, hydrogen-bonding ether-rich motif that is absent in simpler benzyl or phenethyl analogs. Without head-to-head data, it is impossible to assume that the antibacterial or enzyme-inhibition potency claimed for this compound would be replicated by a different side-chain variant. The absence of publicly available selectivity or potency data, however, means that the risk of generic substitution cannot yet be quantified; the compound's differentiation currently rests on its distinct chemical structure rather than on demonstrated biological superiority.

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: Quantitative Differentiation Evidence Audit


Structural Distinction from the Closest 1-Methylimidazole-4-sulfonamide Analogs

The target compound carries a 2-methoxy-2-(2-methoxyphenyl)ethyl group on the sulfonamide nitrogen. In the patent literature describing 1-methylimidazole-4-sulfonamides as α1A agonists, the exemplified side chains are predominantly benzyl, substituted benzyl, or tetrahydro-naphthalenylmethyl groups [1]. The 2-methoxy-2-(2-methoxyphenyl)ethyl substituent is not among the exemplified structures. This structural divergence suggests the compound was designed for a target profile distinct from the α1A program. However, no quantitative binding, functional, or phenotypic data comparing the target compound with any patent-exemplified analog were found in the public domain.

medicinal chemistry sulfonamide libraries structure-activity relationships

Absence of Public Bioactivity Data: A Critical Procurement Consideration

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents using the compound name, CAS number, SMILES, and molecular formula returned zero hits containing quantitative bioactivity data for this compound. This stands in contrast to closely related 1-methylimidazole-4-sulfonamides for which Ki, EC50, or MIC values are publicly reported [1][2]. The absence of data means that any vendor claims of 'significant antibacterial and antifungal properties' cannot be verified, benchmarked against positive controls, or compared to structural analogs.

data transparency chemical probe validation procurement risk

Physicochemical Profile: Calculated vs. Experimental Data Gap

Calculated physicochemical properties for the target compound (derived from its SMILES structure) indicate a molecular weight of 326.39 g/mol, 2 hydrogen bond donors, 6 hydrogen bond acceptors, a topological polar surface area of ~89 Ų, and a calculated logP of ~2.0 [1]. These values fall within typical drug-like space. However, no experimentally measured logP, solubility, or permeability data are available. For comparison, the core building block 1-methyl-1H-imidazole-4-sulfonamide has a measured logP of approximately -0.5 and high aqueous solubility, but the addition of the lipophilic 2-methoxy-2-(2-methoxyphenyl)ethyl group is expected to substantially alter these properties.

drug-likeness ADME prediction quality control

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: Evidence-Backed Application Scenarios


Exploratory Screening in Antibacterial Drug Discovery

The compound may be considered as part of a diversity screening set targeting novel bacterial enzyme inhibitors, given the general precedent of sulfonamide antibiotics. However, as no MIC data or target engagement data are available for this specific compound, its use should be limited to primary high-throughput screening campaigns where the goal is to identify new starting points rather than to validate a known mechanism. Purchasers should request purity certificates (≥95% by HPLC) and ensure that in-house dose-response assays are feasible before committing significant resources [1].

Chemical Probe Development for α1-Adrenoceptor Subtypes

Because the core scaffold is known to yield α1A agonists, this compound could be evaluated in a radioligand binding assay against α1A, α1B, and α1D adrenoceptors. The atypical side chain might confer subtype selectivity that differs from the benzyl analogs described in the Abbott patent [1]. Without published data, this scenario is speculative; procurement should be accompanied by a plan for immediate in-house selectivity profiling.

Reference Standard for Analytical Method Development

The compound's well-defined molecular formula (C15H18N2O4S) and the availability of its 1-methylimidazole-4-sulfonamide core as a commercially available building block make it potentially useful as a reference standard for HPLC-MS method development or as a system suitability test compound in medicinal chemistry workflows. Its procurement for this purpose requires an analytically characterised batch with certificate of analysis.

Structure-Activity Relationship (SAR) Expansion of Imidazole Sulfonamide Libraries

Medicinal chemistry groups seeking to expand the SAR around the 1-methylimidazole-4-sulfonamide template may procure this compound to explore the effect of a chiral, bis-methoxy-substituted phenethyl side chain. Comparison with simpler phenethyl or benzyl analogs (which have published activity data) could generate valuable SAR insights, provided that in-house assays are standardised and benchmarked against known reference compounds [1].

Quote Request

Request a Quote for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.